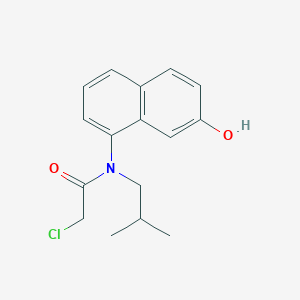
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide, also known as GW501516, is a synthetic chemical compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it gained popularity in the sports industry due to its ability to enhance endurance and performance. Despite its potential benefits, the compound is banned by the World Anti-Doping Agency (WADA) and is considered a performance-enhancing drug.
Mécanisme D'action
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) pathway. PPARδ is a transcription factor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ promotes the oxidation of fatty acids and glucose, leading to increased energy production and improved endurance.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. It also reduces the expression of genes involved in inflammation and oxidative stress. These effects lead to improved endurance, increased energy production, and reduced risk of metabolic and cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide has several advantages and limitations for lab experiments. Its ability to improve endurance and performance makes it a valuable tool for studying exercise physiology and metabolism. However, its potential side effects and banned status in sports make it difficult to conduct research in human subjects.
Orientations Futures
There are several future directions for research on 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide. One area of interest is its potential therapeutic applications for metabolic and cardiovascular diseases. Another area of interest is its effects on muscle growth and recovery. Additionally, further research is needed to determine the long-term safety and efficacy of the compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide involves several steps, including the reaction of 2-chloroacetyl chloride with 7-hydroxy-1-naphthaldehyde to form a naphthylidene acetate intermediate. This intermediate is then reacted with isobutylamine to form the final product, this compound.
Applications De Recherche Scientifique
2-Chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to improve insulin sensitivity, reduce inflammation, and increase fat metabolism in animal models. Additionally, it has been found to have cardioprotective effects by reducing oxidative stress and improving vascular function.
Propriétés
IUPAC Name |
2-chloro-N-(7-hydroxynaphthalen-1-yl)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2/c1-11(2)10-18(16(20)9-17)15-5-3-4-12-6-7-13(19)8-14(12)15/h3-8,11,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBWYYCVJOPXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC2=C1C=C(C=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

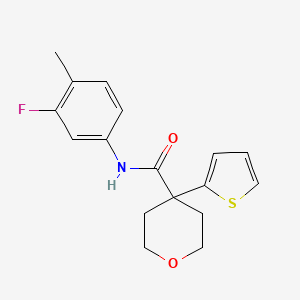
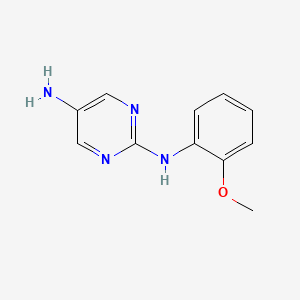
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2712963.png)
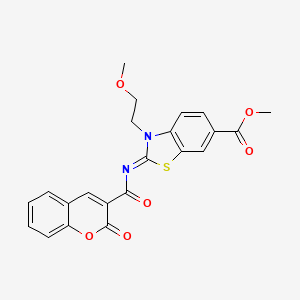
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2712966.png)
![rac-(2R,3R)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid, trans](/img/structure/B2712967.png)
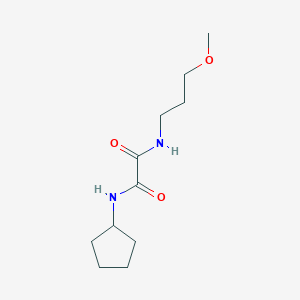
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2712970.png)
![6-(5-Bromofuran-2-yl)-3-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2712971.png)

![N-(3,4-dimethylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2712973.png)
![Benzyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate](/img/structure/B2712976.png)

